molecular formula C5H11ClO4S B14537380 Dimethyl(prop-2-en-1-yl)sulfanium perchlorate CAS No. 62161-91-5

Dimethyl(prop-2-en-1-yl)sulfanium perchlorate

Cat. No.: B14537380
CAS No.: 62161-91-5
M. Wt: 202.66 g/mol
InChI Key: JRZMSWFKXGKLKR-UHFFFAOYSA-M
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Description

Dimethyl(prop-2-en-1-yl)sulfanium perchlorate is an organosulfur compound with the molecular formula C5H11ClO4S It is a sulfonium salt where the sulfur atom is bonded to two methyl groups and one prop-2-en-1-yl group, with perchlorate as the counterion

Properties

CAS No.

62161-91-5

Molecular Formula

C5H11ClO4S

Molecular Weight

202.66 g/mol

IUPAC Name

dimethyl(prop-2-enyl)sulfanium;perchlorate

InChI

InChI=1S/C5H11S.ClHO4/c1-4-5-6(2)3;2-1(3,4)5/h4H,1,5H2,2-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JRZMSWFKXGKLKR-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CC=C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(prop-2-en-1-yl)sulfanium perchlorate typically involves the alkylation of dimethyl sulfide with prop-2-en-1-yl chloride in the presence of a strong acid, such as perchloric acid. The reaction proceeds as follows:

    Alkylation Reaction: Dimethyl sulfide reacts with prop-2-en-1-yl chloride in the presence of perchloric acid. [ \text{(CH}_3\text{)}_2\text{S} + \text{CH}_2=\text{CH-CH}_2\text{Cl} + \text{HClO}_4 \rightarrow \text{(CH}_3\text{)}_2\text{S-CH}_2\text{CH=CH}_2\text{ClO}_4 ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(prop-2-en-1-yl)sulfanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethyl sulfide. 3

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